RGFP966, also known as RGFP-966 or (E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide, is a potent and selective inhibitor of histone deacetylase 3 (HDAC3). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone tails, leading to chromatin condensation and transcriptional repression. [, , , , , , , , ] RGFP966 specifically targets HDAC3, a class I HDAC, and has minimal activity against other HDAC isoforms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This selectivity makes RGFP966 a valuable tool for investigating the specific roles of HDAC3 in various biological processes. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
RGFP966 was developed as part of research into the mechanisms of histone deacetylases, which are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and decreased gene expression. The compound is classified under the category of histone deacetylase inhibitors, specifically targeting class I histone deacetylases, which include HDAC1, HDAC2, HDAC3, and HDAC8. RGFP966 exhibits selectivity for HDAC3 with an IC value of approximately 80 nM, demonstrating minimal inhibition of other HDACs at concentrations up to 15 µM .
The synthesis of RGFP966 involves several chemical reactions that typically require advanced organic chemistry techniques. While specific synthetic pathways are not detailed in the available literature, it is known that RGFP966 can be synthesized through multi-step reactions involving the formation of key intermediates that ultimately lead to the final product. The compound's solubility in dimethyl sulfoxide exceeds 18.1 mg/mL, facilitating its use in various biological assays .
RGFP966 has a complex molecular structure characterized by its unique arrangement of atoms. The structural formula indicates the presence of a fluorine atom and four nitrogen atoms within its framework. The detailed three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate its binding interactions with histone deacetylase enzymes.
RGFP966 participates in various biochemical reactions primarily through its inhibition of histone deacetylase 3. The compound's mechanism involves binding to the active site of the enzyme, preventing it from catalyzing the removal of acetyl groups from histones. This leads to increased acetylation levels on histones such as H3K9 and H3K14, promoting gene expression associated with memory formation and neuroprotection .
The primary mechanism through which RGFP966 exerts its effects is by inhibiting histone deacetylase 3 activity. This inhibition leads to increased acetylation of histones and non-histone proteins, thereby enhancing transcriptional activation of genes involved in synaptic plasticity and memory consolidation. Research indicates that RGFP966 treatment can prevent cognitive decline in animal models by maintaining higher levels of key neuronal activity-dependent genes such as Arc and Nr4a2 .
RGFP966 possesses several notable physical and chemical properties that influence its behavior in biological systems:
These properties are crucial for determining appropriate dosages and delivery methods for experimental applications.
RGFP966 has significant potential applications in scientific research, particularly in studies related to:
Histone deacetylases (HDACs) are evolutionarily conserved enzymes that catalyze the removal of acetyl groups from ε-lysine residues on histone proteins. This deacetylation promotes chromatin condensation, restricting DNA accessibility to transcription factors and RNA polymerase, thereby suppressing gene expression. HDACs operate in dynamic equilibrium with histone acetyltransferases (HATs), which install acetyl groups to relax chromatin structure. This "histone code" represents a fundamental epigenetic mechanism for regulating cellular processes—including inflammation, metabolism, and differentiation—without altering DNA sequences [2] [5]. Among 18 mammalian HDACs, Class I HDACs (HDAC1, 2, 3, 8) are ubiquitously expressed nuclear enzymes with high catalytic activity. Dysregulation of HDAC activity disrupts transcriptional programs, contributing to cancer, neurodegenerative disorders, and chronic inflammatory conditions [5] [8].
Table 1: Classification of Zinc-Dependent HDACs
Class | Members | Localization | Key Functions |
---|---|---|---|
I | HDAC1, 2, 3, 8 | Nucleus | Core chromatin remodeling |
IIa | HDAC4, 5, 7, 9 | Nucleus/Cytoplasm | Signal transduction |
IIb | HDAC6, 10 | Cytoplasm | Cytoskeletal dynamics, protein trafficking |
IV | HDAC11 | Nucleus | Immune regulation |
Among Class I HDACs, HDAC3 possesses unique structural and functional characteristics. Its catalytic domain shares homology with yeast RPD3 but features critical amino acid substitutions: Asp92 (vs. Glu in HDAC1/2), Phe199 (vs. Tyr), and Tyr107 (vs. Ser). These residues create steric hindrance in the substrate-binding pocket, enabling selective inhibition [2] [5]. Unlike other Class I members, HDAC3 requires interaction with nuclear receptor co-repressors NCOR1 or SMRT (NCOR2) for enzymatic activation. These complexes recruit HDAC3 to target genes via transcription factors like Rev-erbα, thyroid hormone receptor, and NF-κB [5] [8].
HDAC3 exhibits dual functionalities:
Genetic studies reveal HDAC3 is indispensable for embryogenesis, organ development, and metabolism. Tissue-specific deletions cause severe phenotypes:
Table 2: Unique Structural Features of HDAC3 vs. Other Class I HDACs
Residue Position | HDAC1/2 | HDAC3 | Functional Consequence |
---|---|---|---|
92 | Glutamate | Aspartate | Altered substrate affinity |
107 | Serine | Tyrosine | Steric hindrance in foot pocket |
199 | Tyrosine | Phenylalanine | Hydrophobic interaction differences |
RGFP966 ((E)-N-(2-amino-4-fluorophenyl)-3-(1-cinnamyl-1H-pyrazol-4-yl)acrylamide) is a benzamide-class inhibitor with >100-fold selectivity for HDAC3 over other isoforms. Biochemical assays confirm its IC50 against HDAC3 is 80 nM, while IC50 values exceed 15 μM for HDAC1, 2, 6, 8, and 10 [3] [7]. This selectivity arises from RGFP966’s optimized binding to HDAC3’s unique foot pocket, exploiting steric constraints imposed by Tyr107 [3] [9].
Key pharmacological properties:
Table 3: Selectivity Profile and Cellular Effects of RGFP966
Parameter | Value | Experimental Context |
---|---|---|
HDAC3 IC50 | 80 nM | Purified enzyme assay |
HDAC1/2 IC50 | >15 μM | Cell-free assays |
HDAC8 IC50 | >100 μM | Cell-free assays |
Anti-inflammatory effects | 1.5–3.0-fold reduction in TNF-α | LPS-stimulated macrophages [1] |
β-cell protection | 40% reduction in palmitate-induced apoptosis | NIT-1 cells [9] |
HDAC3 dysregulation is implicated in chronic inflammation, metabolic disorders, and neurodegeneration via distinct molecular pathways:
HDAC3 serves as a master immune regulator by controlling transcription factors central to innate immunity:
HDAC3 integrates circadian and nutritional signals to govern metabolism:
HDAC3 inhibition confers neuroprotection through dual mechanisms:
Table 4: Preclinical Efficacy of RGFP966 in Disease Models
Disease Model | Key Findings | Molecular Targets |
---|---|---|
Allergic rhinitis [4] | ↓ Sneezing/nose rubbing (50%), IgE, mast cells | HDAC3/NF-κB axis |
Huntington’s disease [6] | ↑ Rotarod performance (30%), ↓ striatal atrophy | STAT3/Mif pathway |
Diabetes [9] | ↑ Insulin secretion (2.5-fold), ↓ β-cell apoptosis | FOXO1/Pdx1 regulation |
Lung inflammation [1] | ↓ IL-6 (70%), CXCL2 (65%) in PCLS | NF-κB transcriptional activity |
Neuroinflammation [10] | ↓ TNF-α (50%), CD16/32+ microglia | TLR2/6, p38 MAPK |
RGFP966 exemplifies the therapeutic potential of isoform-selective HDAC inhibition, offering advantages over pan-HDAC inhibitors by minimizing off-target effects. Its ability to modulate HDAC3’s enzymatic and scaffolding functions positions it as a versatile tool for diseases driven by epigenetic dysregulation [7] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: